amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1115933-62-4](/img/structure/B2545804.png)
3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides are a class of compounds that have been extensively studied for their antitumor properties. The research on sulfonamides has led to the identification of compounds with potent cell cycle inhibitory effects, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), which have both progressed to clinical trials . These compounds have shown promise as antimitotic agents and antiproliferative agents, affecting various phases of the cell cycle in cancer cell lines .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve the reaction of carbamoylsilanes with N-sulfonylimines. For instance, N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane has been shown to react with N-sulfonylimines under anhydrous and catalyst-free conditions to yield α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields . This method provides a direct synthesis route for α-(N-sulfonyl)amino secondary amides, which are valuable intermediates in the development of sulfonamide-based therapeutics .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical to their function as antitumor agents. High-density oligonucleotide microarray analysis has been used to characterize the essential pharmacophore structure of these compounds. This analysis helps in understanding the drug-sensitive cellular pathways and the gene expression changes induced by these compounds . The structure-activity relationship studies are crucial for optimizing the antitumor efficacy of sulfonamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds is influenced by their molecular structure. The addition of a carbamoylsilane to N-sulfonylimines, as mentioned earlier, is an example of the type of chemical reactions that sulfonamide derivatives can undergo . The products of such reactions can be further modified, such as through acid hydrolysis, to yield different sulfonamide derivatives with potential biological activity .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-{(4-methoxyphenyl)sulfonylamino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, it can be inferred that the properties of sulfonamide derivatives are generally influenced by their molecular structure. The solubility, stability, and reactivity of these compounds are important factors that affect their pharmacokinetics and pharmacodynamics. The synthesis methods and molecular structure analysis contribute to understanding these properties and optimizing the compounds for better antitumor activity .
科学的研究の応用
Biomedical Applications
The compound has shown potential in biomedical research due to its structural similarity to derivatives with known biological activities. For example, compounds with a thiophene carboxamide moiety, akin to the mentioned chemical, have been reported to display antibacterial and antifungal activities. The structural configuration, including the sulfonyl and amino groups, plays a crucial role in their bioactivity, highlighting the potential of such molecules in drug design and pharmacology (Vasu et al., 2005).
特性
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIPQBPHVCHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

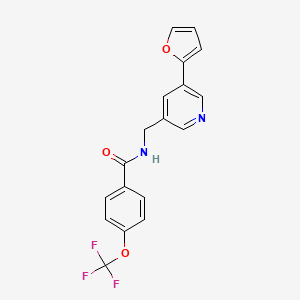
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
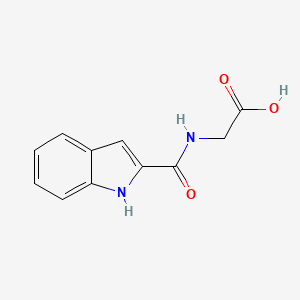
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)
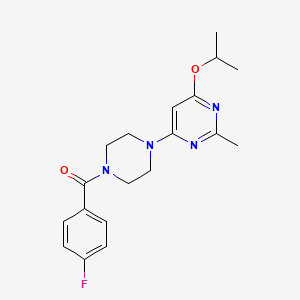
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
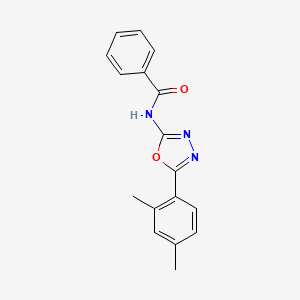
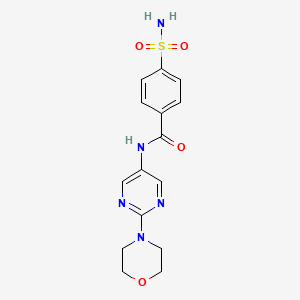
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
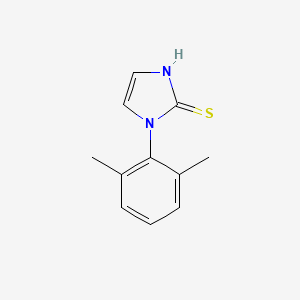
![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
